1-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3,5-diamine is a heterocyclic compound that features a triazole ring substituted with an ethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxyphenyl)-1H-1,2,4-triazole-3,5-diamine typically involves the reaction of 2-ethoxyphenyl hydrazine with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to ensure complete cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring, to form various substituted triazoles.
Common Reagents and Conditions:
Oxidation: Bromine in acetic acid or chloroform solutions at room temperature.
Substitution: Nitronate anions in the presence of nitroalkanes.
Major Products:
Oxidation: Brominated triazole derivatives.
Substitution: Oximes and nitronic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3,5-diamine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Studied for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-ethoxyphenyl)-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the ethoxyphenyl group.
2-(2-Ethoxyphenoxymethyl)tetrahydro-1,4-oxazine: Another compound with an ethoxyphenyl group but different core structure.
Uniqueness: 1-(2-Ethoxyphenyl)-1H-1,2,4-triazole-3,5-diamine is unique due to the presence of both the ethoxyphenyl group and the triazole ring, which confer specific chemical properties and potential biological activities not found in other similar compounds .
Eigenschaften
Molekularformel |
C10H13N5O |
---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
1-(2-ethoxyphenyl)-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C10H13N5O/c1-2-16-8-6-4-3-5-7(8)15-10(12)13-9(11)14-15/h3-6H,2H2,1H3,(H4,11,12,13,14) |
InChI-Schlüssel |
QUTIEVVPPYNZFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1N2C(=NC(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.